

Synthesis of Celgosivir from Castanospermum australe: A Technical Guide

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Compound of Interest		
Compound Name:	Celgosivir	
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Abstract

Celgosivir (6-O-butanoyl-castanospermine) is a promising antiviral agent and a prodrug of castanospermine, a natural alkaloid found in the seeds of the Australian black bean tree, Castanospermum australe. Castanospermine exhibits potent inhibitory activity against α -glucosidases, enzymes crucial for the proper folding of viral glycoproteins. This technical guide provides an in-depth overview of the synthesis of Celgosivir, beginning with the extraction and purification of its precursor, castanospermine, from C. australe, followed by detailed protocols for its chemical conversion to Celgosivir. The mechanism of action, involving the disruption of the host's glycoprotein processing pathway, is also elucidated. This document is intended to serve as a comprehensive resource for researchers and professionals involved in antiviral drug development.

Introduction

Celgosivir is an orally bioavailable derivative of castanospermine, developed to improve the pharmacokinetic profile of the parent compound.[1] Castanospermine, an indolizidine alkaloid, was first isolated from the seeds of Castanospermum australe.[2] It is a potent inhibitor of α -and β -glucosidases.[3][4] This inhibitory action disrupts the N-linked glycosylation pathway in the host's endoplasmic reticulum, leading to misfolding of viral glycoproteins and a reduction in the production of infectious virions.[5] This mechanism of action has demonstrated broadspectrum antiviral activity in vitro.[6] **Celgosivir**, being a prodrug, is rapidly converted to



castanospermine in the body.[6][7] This guide details the process of obtaining **Celgosivir**, from its natural source to the final synthetic product.

Extraction and Purification of Castanospermine from Castanospermum australe

The primary source of castanospermine is the seeds of Castanospermum australe, where it is found in relatively high concentrations.[8] The extraction and purification process is a critical first step in the synthesis of **Celgosivir**. A scalable, large-scale preparation method has been developed to yield high-purity castanospermine (>98%).[9]

Experimental Protocol: Extraction and Purification

A previously published protocol for the isolation of castanospermine serves as the basis for this procedure.[10]

- Extraction:
 - Finely ground immature seeds of C. australe (3 kg) are extracted with 75% ethanol (3 x 3
 L).
 - The extract is filtered.
- Cation Exchange Chromatography:
 - The filtered extract is mixed with a strongly acidic cation exchange resin (e.g., Dowex-50)
 in its H+ form and stirred overnight.
 - After stirring, the resin is allowed to settle, and the supernatant is decanted.
 - The resin is washed extensively with deionized water until the washings are clear.
 - The washed resin is then poured into a column.
- Elution and Concentration:
 - The column is eluted with 2 M NH4OH.



- The eluate fractions containing castanospermine are collected and concentrated by rotary evaporation until all ammonia is removed.
- Crystallization:
 - The concentrated, ammonia-free eluate is subjected to crystallization to yield purified castanospermine.

Chemical Synthesis of Celgosivir from Castanospermine

The synthesis of **Celgosivir** involves the selective acylation of the 6-hydroxyl group of castanospermine with a butanoyl group. Castanospermine possesses four secondary hydroxyl groups with similar reactivity, making regioselective acylation a synthetic challenge. Several methods have been developed to achieve this, including a multi-step process involving protection and deprotection of hydroxyl groups and a more direct one-pot synthesis.

One-Pot Synthesis of Celgosivir

A one-pot route for the preparation of 6-O-butanoyl castanospermine has been described, offering an efficient pathway to the final product. This method, detailed in U.S. Patent 5,017,563, involves the use of a tin-based reagent to selectively activate the desired hydroxyl group.[8]

Experimental Protocol: One-Pot Synthesis

- Reaction Setup:
 - A suspension of castanospermine and bis(tributyltin) oxide (1:2 molar ratio) in toluene (30 volumes) is refluxed under an argon atmosphere for 3 hours.
- Acylation:
 - The solution is cooled to -17°C.
 - Butyryl chloride (1.8 molar excess) is added dropwise over a 10-minute period.
 - The reaction mixture is stirred at room temperature for 2 hours.



- · Work-up and Purification:
 - Absolute ethanol is added, and the mixture is stirred for 30 minutes.
 - A 1.5M solution of HCl in ethanol (2-fold molar ratio to butyryl chloride) is added.
 - The mixture is stirred overnight (18 hours) at room temperature, followed by 1 hour at +3°C.
 - The resulting precipitate is filtered, washed with hexane, and dried in vacuo.
 - The crude product is recrystallized to obtain **Celgosivir** with a purity of >99% by HPLC.[8]

Multi-Step Synthesis

An alternative, five-step synthesis involves the protection and deprotection of the neighboring hydroxyl groups to achieve selective acylation at the 6-position. While more laborious, this method provides another route to high-purity **Celgosivir**.

Quantitative Data

The efficiency of the synthesis and the purity of the final product are critical for its application in research and drug development.

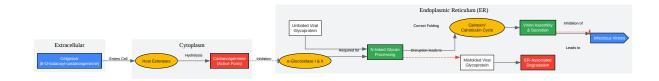
Parameter	Value	Reference
Castanospermine Extraction Yield	0.056% from seeds	
Celgosivir Synthesis Yield (One-Pot)	18% to 44%	
Celgosivir Purity (after recrystallization)	> 99%	[8][11]

Mechanism of Action: α-Glucosidase Inhibition Signaling Pathway



Celgosivir acts as a prodrug and is rapidly converted to its active form, castanospermine, by host esterases.[6] Castanospermine then exerts its antiviral effect by inhibiting the host α -glucosidases I and II in the endoplasmic reticulum (ER).[5] This inhibition disrupts the normal processing of N-linked glycans on viral glycoproteins.

Specifically, α -glucosidases are responsible for trimming the terminal glucose residues from the oligosaccharide chains of newly synthesized glycoproteins. This trimming process is a critical step in the quality control system of protein folding, mediated by chaperones such as calnexin and calreticulin. By preventing the removal of these glucose residues, castanospermine leads to the accumulation of misfolded viral glycoproteins.[12] These improperly folded proteins are often retained in the ER and targeted for degradation, which in turn inhibits the assembly and secretion of new, infectious virions.



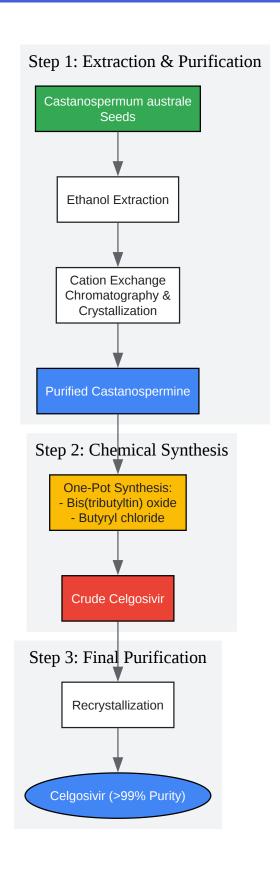
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Caption: Mechanism of action of Celgosivir.

Experimental Workflow

The overall process of generating **Celgosivir** from its natural source involves a series of distinct stages, from the collection of plant material to the final purification of the active pharmaceutical ingredient.





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Caption: Workflow for Celgosivir synthesis.



Conclusion

This technical guide outlines the key steps and methodologies for the synthesis of **Celgosivir**, starting from the natural product castanospermine isolated from Castanospermum australe. The provided experimental protocols, quantitative data, and visualizations of the mechanism of action and experimental workflow offer a comprehensive resource for researchers in the field of antiviral drug development. The unique host-targeted mechanism of **Celgosivir** continues to make it an area of significant interest for combating a range of viral diseases. Further optimization of the synthesis and a deeper understanding of its biological activities will be crucial for its potential clinical applications.

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